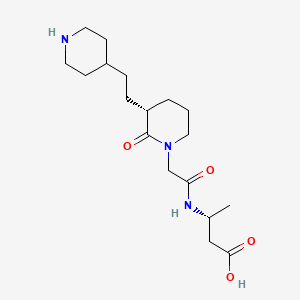

L-734217

Descripción

Propiedades

Número CAS |

146144-48-1 |

|---|---|

Fórmula molecular |

C18H31N3O4 |

Peso molecular |

353.5 g/mol |

Nombre IUPAC |

(3R)-3-[[2-[(3R)-2-oxo-3-(2-piperidin-4-ylethyl)piperidin-1-yl]acetyl]amino]butanoic acid |

InChI |

InChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1 |

Clave InChI |

SFFMYDBKYYBJRY-HIFRSBDPSA-N |

SMILES isomérico |

C[C@H](CC(=O)O)NC(=O)CN1CCC[C@H](C1=O)CCC2CCNCC2 |

SMILES canónico |

CC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine L 734217 L-734,217 L-734217 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of L-734,217

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of L-734,217, a potent and selective fibrinogen receptor antagonist. Contrary to initial hypotheses suggesting a role as a neurokinin-1 (NK1) receptor antagonist, extensive research has unequivocally identified L-734,217 as an inhibitor of platelet aggregation through its interaction with the integrin αIIbβ3, also known as the fibrinogen receptor or glycoprotein IIb/IIIa. This document details the molecular target, binding kinetics, downstream signaling effects, and the experimental protocols utilized to elucidate its pharmacological profile. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and thrombosis research.

Core Mechanism of Action: Fibrinogen Receptor Antagonism

L-734,217 exerts its antithrombotic effects by acting as a direct and competitive antagonist of the platelet integrin receptor αIIbβ3.[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the αIIbβ3 receptor undergoes a conformational change to a high-affinity state, enabling it to bind its primary ligand, fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to the formation of a platelet plug.

L-734,217 competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing platelet aggregation and thrombus formation. This mechanism makes it a promising candidate for the research and potential development of antithrombotic therapies.

Molecular Target: Integrin αIIbβ3

The molecular target of L-734,217 is the integrin αIIbβ3, a heterodimeric transmembrane glycoprotein complex exclusively expressed on platelets and their precursors, megakaryocytes. It is the most abundant receptor on the platelet surface. The αIIbβ3 receptor recognizes the Arginine-Glycine-Aspartate (RGD) sequence present in fibrinogen and other ligands like von Willebrand factor, fibronectin, and vitronectin. L-734,217, as a non-peptide antagonist, is designed to mimic this recognition sequence, allowing it to bind to the receptor and block the binding of endogenous ligands.

Quantitative Data

Currently, publicly available, peer-reviewed literature specifically detailing the IC50 or Ki values for L-734,217 is limited. Commercial suppliers describe it as a "potent" fibrinogen receptor antagonist, which implies a low nanomolar or high picomolar affinity, characteristic of effective antithrombotic agents targeting αIIbβ3. For context, other well-characterized αIIbβ3 antagonists have reported IC50 values in the low nanomolar range for inhibiting platelet aggregation and fibrinogen binding.

| Parameter | Value | Compound | Assay |

| IC50 (Platelet Aggregation) | Data not available in searched literature | L-734,217 | In vitro human platelet aggregation assay |

| Ki (Fibrinogen Binding) | Data not available in searched literature | L-734,217 | Radioligand binding assay with purified αIIbβ3 |

Further investigation of primary research articles is required to obtain specific quantitative data for L-734,217.

Signaling Pathway Modulation

L-734,217 modulates the "outside-in" signaling cascade that normally occurs upon fibrinogen binding to αIIbβ3. By preventing this initial binding event, L-734,217 effectively blocks the downstream signaling pathways that lead to platelet spreading, clot retraction, and the stabilization of the thrombus.

Caption: Antagonistic action of L-734,217 on the integrin αIIbβ3 signaling pathway.

Experimental Protocols

The characterization of L-734,217 as a fibrinogen receptor antagonist would have involved a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed in this process.

In Vitro Platelet Aggregation Assay

This assay directly measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Objective: To determine the concentration-dependent inhibitory effect of L-734,217 on platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Aliquots of PRP are pre-warmed to 37°C in an aggregometer.

-

L-734,217 at various concentrations (or vehicle control) is added to the PRP and incubated for a defined period.

-

A platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide) is added to induce aggregation.

-

Light transmission through the cuvette is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

-

Data Analysis: The maximum percentage of aggregation is calculated for each concentration of L-734,217. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of L-734,217.

Caption: Experimental workflow for an in vitro platelet aggregation assay.

Fibrinogen Binding Assay

This assay quantifies the ability of L-734,217 to inhibit the binding of labeled fibrinogen to platelets or purified αIIbβ3.

Objective: To determine the binding affinity (Ki) of L-734,217 for the αIIbβ3 receptor.

Methodology:

-

Preparation of Platelets or Purified Receptor: Washed platelets are prepared from PRP, or purified αIIbβ3 receptor is used.

-

Radiolabeling of Fibrinogen: Fibrinogen is labeled with a radioisotope, typically Iodine-125 (¹²⁵I).

-

Binding Reaction:

-

Washed platelets or purified receptor are incubated with ¹²⁵I-fibrinogen in the presence of a platelet agonist (for whole platelets) and varying concentrations of L-734,217.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The mixture is centrifuged through a dense sucrose or oil layer to separate the platelets (with bound ligand) from the unbound ¹²⁵I-fibrinogen.

-

Quantification: The radioactivity in the platelet pellet is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled fibrinogen. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for L-734,217 is calculated using the Cheng-Prusoff equation.

Preclinical Pharmacokinetics and Pharmacodynamics

Studies in animal models, such as dogs, have shown that L-734,217 is orally active. It is primarily excreted through the renal route and partially into the bile. Pharmacodynamic studies would have assessed its antithrombotic efficacy in models of arterial and venous thrombosis, correlating plasma concentrations with the inhibition of platelet aggregation ex vivo.

Conclusion

L-734,217 is a specific antagonist of the platelet fibrinogen receptor, integrin αIIbβ3. Its mechanism of action involves the competitive inhibition of fibrinogen binding to activated platelets, thereby preventing platelet aggregation, a critical step in thrombus formation. The detailed experimental protocols provided in this guide outline the standard methods used to characterize such compounds. While specific quantitative binding data for L-734,217 requires further investigation of primary literature, its classification as a potent antagonist positions it as a valuable tool for research in the field of thrombosis and hemostasis.

References

L-734,217 as a Fibrinogen Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-734,217 is a potent, orally active, non-peptide antagonist of the platelet fibrinogen receptor, glycoprotein IIb/IIIa (integrin αIIbβ3). By targeting the final common pathway of platelet aggregation, L-734,217 represents a significant area of investigation for novel antithrombotic therapies. This technical guide provides an in-depth overview of L-734,217, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a discussion of its potential therapeutic applications.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. The binding of fibrinogen to the activated glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets is the crucial final step in the formation of a platelet plug. L-734,217 is a small molecule designed to competitively inhibit this interaction, thereby preventing platelet aggregation and thrombus formation. Its oral bioavailability makes it a promising candidate for long-term prophylactic use in patients at high risk of thrombotic events.

Mechanism of Action

L-734,217 acts as a direct and selective antagonist of the GP IIb/IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GP IIb/IIIa receptor undergoes a conformational change, exposing its binding site for fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to aggregation. L-734,217 mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, allowing it to bind to the activated GP IIb/IIIa receptor and sterically hinder the binding of fibrinogen. This competitive inhibition effectively blocks platelet cross-linking and the formation of a stable thrombus.

L-734,217: A Technical Whitepaper on its Therapeutic Potential as a Fibrinogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-734,217 is an orally active, potent fibrinogen receptor antagonist with demonstrated antithrombotic properties in preclinical studies. This document provides a comprehensive technical overview of L-734,217, summarizing its mechanism of action, available preclinical data, and the experimental methodologies used in its evaluation. The information presented is intended to inform further research and development of this compound for potential therapeutic applications in thrombotic disorders.

Core Mechanism of Action: Inhibition of Platelet Aggregation

L-734,217 exerts its antithrombotic effect by targeting the fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), on the surface of platelets. The binding of fibrinogen to GPIIb/IIIa is the final common pathway for platelet aggregation, a critical step in thrombus formation. By blocking this interaction, L-734,217 effectively inhibits platelet aggregation and, consequently, the formation of blood clots.

Signaling Pathway of Platelet Aggregation and L-734,217 Inhibition

Caption: Mechanism of L-734,217 as a fibrinogen receptor antagonist.

Preclinical Data

Currently, detailed quantitative data for L-734,217 from publicly available sources is limited. The primary accessible information comes from a preclinical study in a canine model.

In Vivo Efficacy in a Canine Model of Thrombosis

A key preclinical study investigated the antithrombotic effects of L-734,217 in a canine model of coronary artery thrombosis. While specific quantitative outcomes from this study are not detailed in the available literature, the compound was shown to be an effective antithrombotic agent.

Table 1: Summary of Preclinical Evaluation of L-734,217

| Parameter | Species | Model | Key Finding | Citation |

| Antithrombotic Activity | Dog | Coronary Artery Thrombosis | Effective antithrombotic agent | [1] |

| Pharmacokinetics | Dog | Not Specified | Excreted largely by the renal route and partly into the bile | [1] |

Experimental Protocols

Detailed experimental protocols for the studies involving L-734,217 are not fully available in the public domain. However, based on standard methodologies for evaluating fibrinogen receptor antagonists, the following outlines the likely experimental designs.

In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the potency of a platelet aggregation inhibitor.

Objective: To determine the in vitro concentration-dependent inhibitory effect of L-734,217 on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human or animal donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

L-734,217 at various concentrations (or vehicle control) is added to the PRP and incubated.

-

A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis:

-

The maximum percentage of aggregation for each concentration of L-734,217 is determined.

-

The IC50 value (the concentration of L-734,217 that inhibits platelet aggregation by 50%) is calculated.

-

Caption: Workflow for an in vitro platelet aggregation assay.

In Vivo Canine Model of Coronary Artery Thrombosis

Animal models are crucial for evaluating the antithrombotic efficacy and safety of a compound in a physiological setting.

Objective: To assess the in vivo antithrombotic effect of orally administered L-734,217 in preventing coronary artery thrombosis.

Methodology:

-

Animal Preparation:

-

Healthy dogs are anesthetized and instrumented for monitoring cardiovascular parameters, including coronary blood flow.

-

A section of a coronary artery (e.g., the left anterior descending or circumflex artery) is isolated.

-

-

Induction of Thrombosis:

-

A thrombotic event is typically induced by controlled injury to the arterial wall. This can be achieved through methods such as electrical stimulation or mechanical damage.

-

-

Drug Administration:

-

L-734,217 is administered orally at various doses prior to the induction of thrombosis. A control group receives a placebo.

-

-

Monitoring and Endpoint:

-

Coronary blood flow is continuously monitored to detect the formation of an occlusive thrombus.

-

The primary endpoint is the time to occlusion or the incidence of occlusion within a specified timeframe.

-

Bleeding time may also be measured as a safety endpoint.

-

-

Data Analysis:

-

The efficacy of L-734,217 is determined by comparing the incidence and time to thrombotic occlusion in the treated groups versus the control group.

-

Caption: Experimental workflow for a canine model of coronary thrombosis.

Therapeutic Potential and Future Directions

L-734,217, as a potent, orally available fibrinogen receptor antagonist, holds therapeutic potential for the prevention and treatment of a variety of arterial thrombotic diseases, including myocardial infarction and stroke. Its oral bioavailability represents a significant advantage over intravenously administered GPIIb/IIIa inhibitors.

Further research is warranted to:

-

Elucidate the detailed pharmacokinetic and pharmacodynamic profile of L-734,217.

-

Conduct comprehensive dose-ranging studies to establish the optimal therapeutic window.

-

Perform rigorous safety and toxicology studies.

-

Evaluate its efficacy in a broader range of preclinical thrombosis models.

The successful completion of these studies would be essential to support the progression of L-734,217 into clinical development.

References

L-734,217: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-734,217 is a potent, orally active, non-peptide antagonist of the fibrinogen receptor, also known as integrin αIIbβ3 or glycoprotein IIb/IIIa. The development of L-734,217 by Merck Research Laboratories represented a significant advancement in the pursuit of orally bioavailable antiplatelet agents for the treatment and prevention of thrombotic diseases. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and preclinical evaluation of L-734,217, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Discovery and Development History

The quest for effective and safe oral antiplatelet therapies to prevent arterial thrombosis has been a long-standing goal in cardiovascular medicine. The pivotal role of the platelet integrin αIIbβ3 in the final common pathway of platelet aggregation, i.e., the binding of fibrinogen to activated platelets, made it a prime target for therapeutic intervention.

The development of L-734,217 stemmed from a strategy to create low-molecular-weight, non-peptide mimics of the Arg-Gly-Asp (RGD) recognition sequence found in fibrinogen. This approach aimed to overcome the limitations of peptide-based antagonists, such as poor oral bioavailability and short duration of action. The design and synthesis of L-734,217 were the culmination of a retrodesign analysis of a conformationally defined cyclic peptide antagonist, c-[(Ac)CRGDC]-A. This analysis, combined with stereochemical information from the RGD tripeptide sequence, led to the identification of this potent and selective inhibitor.

A significant breakthrough in the development of L-734,217 was the establishment of a highly efficient, six-step synthesis that requires no chromatography, making it suitable for large-scale preparation. This practical synthetic route starts from readily available materials and utilizes a novel chemoselective silyl-mediated conjugate addition and a highly productive, recyclable, kinetic resolution.

Mechanism of Action

L-734,217 exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated αIIbβ3 integrin on the surface of platelets. This binding is the crucial final step in platelet aggregation, regardless of the initial stimulus. By blocking this interaction, L-734,217 effectively prevents the formation of platelet thrombi, which are central to the pathophysiology of arterial thrombosis.

Integrin αIIbβ3 Signaling Pathway

The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade leads to a conformational change in the αIIbβ3 integrin, increasing its affinity for fibrinogen. Upon fibrinogen binding, "outside-in" signaling occurs, leading to further platelet activation, spreading, and consolidation of the thrombus. L-734,217 acts as a direct antagonist at the receptor level, preventing the "outside-in" signaling and subsequent platelet aggregation.

Quantitative Data

The preclinical evaluation of L-734,217 generated significant quantitative data to characterize its potency, selectivity, and pharmacokinetic profile.

| Parameter | Species | Value | Assay |

| Platelet Aggregation Inhibition (IC50) | Human | < 100 nM | ADP-induced Aggregation |

| Dog | < 100 nM | ADP-induced Aggregation | |

| Chimpanzee | < 100 nM | ADP-induced Aggregation | |

| Selectivity vs. Other Integrins | Human | > 15,000-fold | Cell attachment assays |

| Oral Bioavailability | Dog | Significant ex vivo activity | Platelet Aggregation |

| Chimpanzee | Significant ex vivo activity | Platelet Aggregation |

Note: Specific IC50 values from a comprehensive dose-response study are not publicly available in the initial search results. The value of "< 100 nM" indicates high potency.

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the preclinical characterization of L-734,217.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Workflow:

Methodology:

-

Blood Collection: Whole blood is collected from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

-

PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Assay Procedure:

-

Aliquots of PRP are pre-warmed to 37°C in an aggregometer cuvette with a stir bar.

-

PRP is incubated with various concentrations of L-734,217 or a vehicle control for a specified period.

-

A platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin, is added to induce aggregation.

-

The change in light transmission through the PRP is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

-

Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of L-734,217 to that of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is then determined.

Fibrinogen Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of labeled fibrinogen to platelets.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

-

Labeling of Fibrinogen: Fibrinogen is labeled with a radioactive isotope (e.g., 125I) or a fluorescent tag.

-

Binding Reaction:

-

Washed platelets are incubated with various concentrations of L-734,217 or a vehicle control.

-

Labeled fibrinogen is added to the platelet suspension.

-

A platelet agonist (e.g., ADP) is added to activate the platelets and induce fibrinogen binding sites.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Fibrinogen: The platelet-bound fibrinogen is separated from the unbound fibrinogen, typically by centrifugation through a dense sucrose or oil layer.

-

Quantification: The amount of labeled fibrinogen associated with the platelet pellet is quantified using a gamma counter (for 125I) or a fluorescence reader.

-

Data Analysis: The inhibition of fibrinogen binding by L-734,217 is calculated, and the Ki (inhibitory constant) or IC50 is determined.

In Vivo Models of Thrombosis

Animal models are crucial for evaluating the antithrombotic efficacy of a compound in a physiological setting.

Commonly Used Models:

-

Ferric Chloride-Induced Thrombosis Model: A filter paper saturated with ferric chloride is applied to an exposed artery (e.g., carotid artery) or vein in an anesthetized animal (e.g., rat, mouse). The ferric chloride induces endothelial injury and subsequent thrombus formation. The time to vessel occlusion is measured. L-734,217 would be administered orally prior to the injury, and its effect on the time to occlusion would be assessed.

-

Arteriovenous (AV) Shunt Model: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein of an anesthetized animal. The weight of the thrombus formed on the thread after a specific period is measured. The ability of orally administered L-734,217 to reduce the thrombus weight is evaluated.

Conclusion

L-734,217 emerged from a rational drug design program as a potent and selective oral antagonist of the fibrinogen receptor. Its discovery and development were underpinned by a strong understanding of the molecular interactions involved in platelet aggregation and the application of innovative synthetic chemistry. The preclinical data demonstrated its potential as an effective antiplatelet agent. While L-734,217 itself did not ultimately reach the market, the knowledge and strategies employed in its development have significantly contributed to the broader field of antithrombotic therapy and the successful development of other αIIbβ3 antagonists. This technical guide provides a comprehensive overview of the foundational science behind this important compound.

An In-Depth Technical Guide to L-734,217: A Fibrinogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-734,217 is a potent, orally active antagonist of the fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa) or integrin αIIbβ3. By inhibiting the binding of fibrinogen to this receptor on platelets, L-734,217 effectively blocks the final common pathway of platelet aggregation, a critical step in thrombus formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of L-734,217, intended to support further research and development in the field of antithrombotic therapy.

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of L-734,217

| Property | Value |

| Molecular Formula | C₁₉H₂₃N₃O₄ |

| Molecular Weight | 353.46 g/mol |

| Appearance | Solid (presumed) |

| Solubility | Data not available |

| pKa | Data not available |

| Melting Point | Data not available |

Quantitative data in this table is sourced from publicly available chemical databases.

Mechanism of Action and Signaling Pathway

L-734,217 exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the integrin αIIbβ3 receptor on the surface of activated platelets. This receptor plays a central role in platelet aggregation by forming cross-links between adjacent platelets via fibrinogen bridges.

The binding of agonists such as adenosine diphosphate (ADP), thrombin, or collagen to their respective receptors on platelets triggers an "inside-out" signaling cascade. This process activates integrin αIIbβ3, causing a conformational change that increases its affinity for fibrinogen. L-734,217, as a receptor antagonist, likely binds to the activated form of αIIbβ3, preventing the subsequent attachment of fibrinogen and thereby inhibiting platelet aggregation.

The "outside-in" signaling that normally follows fibrinogen binding, which leads to further platelet activation, spreading, and thrombus consolidation, is consequently also inhibited. This signaling involves the activation of intracellular protein tyrosine kinases, such as Syk.[1]

Pharmacological Properties

L-734,217 has been identified as an orally active and potent antithrombotic agent.[2]

Table 2: Pharmacological Data for L-734,217

| Parameter | Value | Species | Assay Conditions |

| IC₅₀ (Platelet Aggregation) | Data not available | - | - |

| Binding Affinity (Ki) | Data not available | - | - |

Further research is required to populate specific quantitative pharmacological data.

Pharmacokinetics

Studies in dogs have shown that L-734,217 is excreted largely by the renal route and partly into the bile.[2] The effects of anesthetics, such as pentobarbital, on the pharmacokinetics and pharmacodynamics of L-734,217 have been investigated, highlighting the importance of considering potential drug interactions in preclinical and clinical studies.

Key Experimental Protocols

The evaluation of fibrinogen receptor antagonists like L-734,217 typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the inhibitory effect of compounds on platelet function.

Objective: To determine the concentration of L-734,217 required to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or relevant animal species into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized to a consistent concentration.

-

Incubation: PRP is incubated with varying concentrations of L-734,217 or a vehicle control for a specified period at 37°C.

-

Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.

-

Data Analysis: The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of L-734,217 that inhibits aggregation by 50%) is determined.

Fibrinogen Binding Assay

This assay directly measures the ability of L-734,217 to inhibit the binding of fibrinogen to its receptor.

Objective: To quantify the inhibition of radiolabeled or fluorescently-labeled fibrinogen binding to platelets by L-734,217.

Methodology:

-

Platelet Preparation: Washed platelets are prepared from PRP to remove plasma proteins.

-

Platelet Activation: Platelets are activated with an agonist in the presence of varying concentrations of L-734,217.

-

Fibrinogen Binding: Labeled fibrinogen is added to the activated platelet suspension and incubated.

-

Separation: Bound fibrinogen is separated from unbound fibrinogen by centrifugation through a dense sucrose or oil layer.

-

Quantification: The amount of bound labeled fibrinogen in the platelet pellet is quantified using a scintillation counter or fluorometer.

-

Data Analysis: The Ki (inhibition constant) is determined from competitive binding curves.

Conclusion

L-734,217 is a promising antithrombotic agent that targets the final common pathway of platelet aggregation. Its oral activity makes it a potentially valuable therapeutic option for the prevention and treatment of thrombotic disorders. Further research to fully elucidate its chemical structure, detailed pharmacological profile, and performance in clinical settings is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of L-734,217 and other novel fibrinogen receptor antagonists.

References

An In-Depth Technical Guide to L-734,217 for Research in Thrombotic Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-734,217 is a potent, orally active, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, a key event in the formation of thrombi. By blocking the binding of fibrinogen to GP IIb/IIIa, L-734,217 effectively inhibits platelet aggregation and has been investigated for its potential as an antithrombotic agent in the management of thrombotic disorders. This guide provides a comprehensive overview of the technical information available on L-734,217, including its mechanism of action, quantitative data on its activity, and generalized experimental protocols relevant to its study.

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

Platelet activation and subsequent aggregation are central to both normal hemostasis and pathological thrombosis. Various agonists, such as adenosine diphosphate (ADP), thrombin, and collagen, can activate platelets. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug.

L-734,217 exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor. This action effectively blocks the final common step of platelet aggregation, regardless of the initial activating stimulus. A notable characteristic of L-734,217 is its preferential binding to the activated form of the GP IIb/IIIa receptor over the resting form, suggesting a targeted action on platelets involved in active thrombus formation.

Quantitative Data

The following tables summarize the available quantitative data for L-734,217, providing key metrics for its potency and activity.

| Parameter | Value | Species | Notes |

| Dissociation Constant (Kd) | |||

| - Activated Platelets | 5 nM | Indicates high-affinity binding to the conformation of GP IIb/IIIa that is active in platelet aggregation. | |

| - Resting Platelets | 620 nM | Demonstrates over 100-fold selectivity for the activated versus the resting state of the receptor. | |

| Platelet Aggregation Inhibition (IC50) | < 100 nM | Human, Dog, Chimpanzee | The concentration required to inhibit 50% of platelet aggregation, indicating potent antiplatelet activity across different species. |

| Oral Antithrombotic Activity | |||

| - Dog | 1.0 mg/kg | Dog | Effective oral dose demonstrating significant ex vivo antiplatelet activity. |

| - Chimpanzee | 2.0 mg/kg | Chimpanzee | Effective oral dose demonstrating significant ex vivo antiplatelet activity. |

| Selectivity | > 15,000-fold | Human | Less effective at inhibiting the attachment of human umbilical vein endothelial cells to fibrinogen, fibronectin, and vitronectin compared to platelet aggregation inhibition. |

Experimental Protocols

Detailed experimental protocols for the evaluation of L-734,217 are not extensively published. The following sections provide generalized methodologies for key assays used to characterize compounds like L-734,217. These protocols are based on standard techniques in the field and should be adapted and optimized for specific experimental conditions.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy human donors or the animal species of interest into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference (100% light transmission).

2. Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C in an aggregometer.

-

Add a vehicle control or different concentrations of L-734,217 to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin receptor agonist peptide).

-

Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the light transmission increases.

-

The percentage of aggregation inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of L-734,217.

Fibrinogen Receptor (GP IIb/IIIa) Binding Assay

This assay quantifies the binding affinity of a compound to the GP IIb/IIIa receptor.

1. Platelet Preparation:

-

Isolate platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

-

Resuspend the washed platelets in the assay buffer.

2. Competitive Binding Assay:

-

Incubate the washed platelets with a fixed concentration of a radiolabeled ligand that binds to GP IIb/IIIa (e.g., [125I]-fibrinogen or a radiolabeled GP IIb/IIIa antagonist) and varying concentrations of L-734,217.

-

The incubation is typically performed at room temperature or 37°C for a specific duration to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter or by centrifugation.

-

Measure the radioactivity on the filter or in the platelet pellet using a gamma counter.

-

The non-specific binding is determined in the presence of a large excess of an unlabeled GP IIb/IIIa antagonist.

-

Calculate the specific binding at each concentration of L-734,217.

-

The dissociation constant (Kd) or the inhibition constant (Ki) is determined by non-linear regression analysis of the binding data.

In Vivo Models of Thrombosis

Animal models are used to assess the antithrombotic efficacy of a compound in a physiological setting.

1. Arterial Thrombosis Model (e.g., Ferric Chloride-Induced Thrombosis):

-

Anesthetize the animal (e.g., rat, mouse).

-

Surgically expose a carotid or femoral artery.

-

Administer L-734,217 or a vehicle control orally or intravenously at various doses and time points before the thrombotic challenge.

-

Induce thrombosis by applying a filter paper saturated with a ferric chloride solution to the adventitial surface of the artery for a defined period.

-

Monitor blood flow in the artery using a Doppler flow probe.

-

The time to vessel occlusion is the primary endpoint. An increase in the time to occlusion indicates an antithrombotic effect.

2. Venous Thrombosis Model (e.g., Stasis-Induced Thrombosis):

-

Anesthetize the animal (e.g., rat, rabbit).

-

Administer L-734,217 or a vehicle control.

-

Ligate the inferior vena cava to induce stasis.

-

A thrombogenic stimulus (e.g., injection of a procoagulant substance) may also be applied.

-

After a specific period, isolate the ligated segment of the vena cava.

-

Excise the thrombus, dry it, and weigh it.

-

A reduction in thrombus weight in the L-734,217-treated group compared to the vehicle group indicates antithrombotic efficacy.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

GP IIb/IIIa Signaling Pathway and L-734,217 Inhibition.

In-Depth Pharmacological Profile of L-734,217: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-734,217 is a potent and orally active non-peptide antagonist of the fibrinogen receptor, also known as the glycoprotein IIb/IIIa (GP IIb/IIIa) or integrin αIIbβ3. By inhibiting the binding of fibrinogen to this receptor on platelets, L-734,217 effectively blocks the final common pathway of platelet aggregation, a critical step in thrombus formation. This technical guide provides a comprehensive overview of the pharmacological profile of L-7734,217, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.

Core Mechanism of Action: Fibrinogen Receptor Antagonism

L-734,217 exerts its antithrombotic effects by competitively inhibiting the binding of fibrinogen to the integrin αIIbβ3 receptor on the surface of activated platelets. This receptor plays a pivotal role in platelet aggregation by forming cross-links between adjacent platelets via fibrinogen bridges. By blocking this interaction, L-734,217 prevents the formation of platelet aggregates, which are the primary components of arterial thrombi.

The signaling pathway leading to platelet aggregation and its inhibition by L-734,217 is depicted below.

Quantitative Pharmacological Data

At present, specific quantitative in vitro data for L-734,217, such as Ki (binding affinity) and IC50 (half-maximal inhibitory concentration) values from radioligand binding and platelet aggregation assays, are not publicly available in the searched scientific literature. The primary available data comes from a preclinical study in dogs, focusing on its in vivo pharmacokinetics and pharmacodynamics.

In Vivo Pharmacological Profile: A Canine Model

A key study by Prueksaritanont et al. (1997) investigated the pharmacokinetic and pharmacodynamic properties of L-734,217 in dogs. This study provides valuable insights into the compound's behavior in a preclinical animal model.

Pharmacokinetics

Following oral administration, L-734,217 is absorbed and demonstrates dose-dependent pharmacokinetics. The study in dogs revealed that the compound is primarily cleared through both renal and biliary excretion[1]. The co-administration of pentobarbital was found to alter the pharmacokinetic profile of L-734,217, suggesting potential drug-drug interactions that should be considered in further development[1].

Pharmacodynamics

The in vivo efficacy of L-734,217 was demonstrated by its ability to inhibit platelet aggregation in dogs. The study established a clear relationship between the plasma concentration of L-734,217 and the inhibition of platelet function[1].

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of L-734,217 are not available in the public domain. However, based on standard methodologies for evaluating fibrinogen receptor antagonists, the following outlines the likely experimental setups.

Radioligand Binding Assay (Hypothetical Protocol)

This assay would be employed to determine the binding affinity (Ki) of L-734,217 for the integrin αIIbβ3 receptor.

Methodology:

-

Receptor Preparation: Human platelets would be isolated from whole blood and platelet membranes containing the integrin αIIbβ3 receptor would be prepared by centrifugation.

-

Binding Reaction: A constant concentration of a radiolabeled ligand that binds to the fibrinogen receptor (e.g., [³H]-tirofiban) would be incubated with the platelet membranes in the presence of varying concentrations of L-734,217.

-

Separation: The reaction mixture would be filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the filters (representing the bound ligand) would be measured using a scintillation counter.

-

Data Analysis: The data would be analyzed to determine the IC50 value of L-734,217, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value would then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Hypothetical Protocol)

This functional assay would be used to determine the potency of L-734,217 in inhibiting platelet aggregation induced by various agonists.

References

L-734,217: An In-depth Technical Guide on its Role in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-734,217 is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. By blocking the GPIIb/IIIa receptor, L-734,217 inhibits platelet aggregation induced by various agonists, thereby preventing thrombus formation. This technical guide provides a comprehensive overview of L-734,217, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Platelet activation, initiated by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, triggers an "inside-out" signaling cascade. This cascade leads to a conformational change in the GPIIb/IIIa receptor on the platelet surface, increasing its affinity for ligands like fibrinogen and von Willebrand factor (vWF). Fibrinogen, with its dimeric structure, can bind to GPIIb/IIIa receptors on adjacent platelets, forming bridges that lead to platelet aggregation and the formation of a hemostatic plug or a pathological thrombus.

L-734,217 acts as a competitive antagonist at the GPIIb/IIIa receptor. It binds to the receptor, thereby preventing the binding of fibrinogen and vWF. This action effectively blocks the final step of platelet aggregation, regardless of the initial activating agonist.

Quantitative Data: In Vitro and Ex Vivo Efficacy of L-734,217

The antiplatelet activity of L-734,217 has been evaluated in vitro and ex vivo across different species. The following tables summarize the available quantitative data on its inhibitory potency.

Table 1: In Vitro Inhibition of Platelet Aggregation by L-734,217

| Species | Agonist | IC50 (nM) |

| Rat | Adenosine Diphosphate (ADP) | 838,000 |

| Collagen | > 1,100,000 | |

| Guinea Pig | Adenosine Diphosphate (ADP) | 124 |

| Collagen | 156 | |

| Dog | Adenosine Diphosphate (ADP) | 42 |

| Collagen | 50 |

Data extracted from the abstract of Egbertson et al. (1996). J Pharmacol Exp Ther.

Table 2: Oral Bioavailability of L-734,217 in Dogs

| Parameter | Value |

| Estimated Oral Bioavailability | 8 - 16% |

Data extracted from the abstract of Egbertson et al. (1996). J Pharmacol Exp Ther.

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of L-734,217 and other antiplatelet agents.

Note: The specific protocols used in the primary studies of L-734,217 by Egbertson et al. were not available in their entirety. The following protocols are based on established and widely used methods in the field.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to specific agonists.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from the study species (e.g., human, dog, guinea pig) into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cells.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes. PPP is used as a reference for 100% aggregation.

2. Aggregation Measurement (Light Transmission Aggregometry):

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

-

Add the test compound (L-734,217 at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Add a platelet agonist (e.g., ADP or collagen) to initiate aggregation.

-

Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

-

IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

Ex Vivo Platelet Aggregation in Dogs

This assay assesses the effect of an administered compound on platelet function.

1. Animal Dosing:

-

Administer L-734,217 or vehicle control to dogs via the desired route (e.g., oral or intravenous).

2. Blood Sampling:

-

At predetermined time points after dosing, collect blood samples into an anticoagulant.

3. Platelet Aggregation Measurement:

-

Prepare PRP and PPP from the collected blood samples as described in the in vitro protocol.

-

Perform light transmission aggregometry using specific agonists (e.g., ADP, collagen) to determine the extent of platelet aggregation.

-

The results will indicate the in vivo effect of the compound on platelet function over time.

Guinea Pig Mesenteric Artery Hemostasis Model

This model evaluates the effect of a compound on primary hemostasis (bleeding time).

1. Animal Preparation and Dosing:

-

Anesthetize the guinea pig.

-

Administer L-734,217 or vehicle control.

2. Surgical Procedure:

-

Make a midline abdominal incision to expose the mesentery.

-

Select a small mesenteric artery of a specific diameter.

-

Transect the artery with fine scissors.

3. Bleeding Time Measurement:

-

Immediately start a timer upon transection.

-

Gently blot the bleeding site with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming platelet plug.

-

The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time.

Canine Coronary Artery Electrolytic Lesion Model

This is a model of in vivo arterial thrombosis.

1. Animal Preparation and Instrumentation:

-

Anesthetize and ventilate the dog.

-

Perform a thoracotomy to expose the heart.

-

Isolate a segment of a coronary artery (e.g., the left circumflex coronary artery).

-

Place an electromagnetic flow probe to monitor coronary blood flow.

-

Place an electrode on the adventitial surface of the artery.

2. Induction of Thrombosis:

-

Apply a low-level electrical current to the electrode to induce endothelial injury, which initiates thrombus formation.

3. Evaluation of Antithrombotic Efficacy:

-

Administer L-734,217 or vehicle control before or after the initiation of the electrolytic injury.

-

Monitor coronary blood flow to detect the onset and extent of thrombotic occlusion.

-

The primary endpoints can include the time to occlusion, the frequency of occlusive events, and the total thrombus mass at the end of the experiment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the mechanism of action of L-734,217, as well as a typical experimental workflow for its evaluation.

Caption: Platelet aggregation signaling pathway.

Caption: Mechanism of action of L-734,217.

Early-Stage Research on the Antithrombotic Effects of L-734,217: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on L-734,217, a potent, orally active antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The information presented herein is synthesized from foundational preclinical studies, offering a core understanding of its mechanism of action, antithrombotic efficacy, and the experimental protocols used for its evaluation.

Core Concepts: Mechanism of Action

L-734,217 exerts its antithrombotic effect by targeting the final common pathway of platelet aggregation. As a non-peptide antagonist, it competitively inhibits the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets. This action prevents the formation of platelet-fibrinogen bridges, which are essential for the development and propagation of thrombi.

dot

Unraveling the Binding Affinity of L-734,217: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-734,217 is a potent, orally active fibrinogen receptor antagonist that has been a subject of interest in the development of antithrombotic therapies. Its mechanism of action centers on the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor. This technical guide provides an in-depth overview of the binding affinity of L-734,217, detailing the experimental methodologies used for its characterization and the signaling pathways it modulates.

Quantitative Binding Affinity and Potency

The efficacy of L-734,217 as a fibrinogen receptor antagonist is quantified through various in vitro assays that measure its binding affinity and functional potency. These values are crucial for understanding its therapeutic potential.

| Parameter | Value | Description |

| IC50 | 1.9 ± 0.3 µM | The half maximal inhibitory concentration of L-734,217 required to inhibit ADP-induced platelet aggregation in washed human platelets.[1] |

| Ki | Data not available in search results | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

| Kd | Data not available in search results | The dissociation constant, indicating the affinity of the antagonist for the receptor. |

Experimental Protocols

The characterization of L-734,217's binding affinity and functional effects relies on well-established experimental protocols. The following sections detail the methodologies for key assays.

Fibrinogen Receptor Binding Assay

This assay is fundamental to determining the direct interaction of L-734,217 with the αIIbβ3 receptor.

Objective: To quantify the binding affinity of L-734,217 to the platelet fibrinogen receptor (αIIbβ3).

Principle: This is a competitive binding assay where a radiolabeled or fluorescently-labeled fibrinogen analogue competes with the unlabeled antagonist (L-734,217) for binding to the αIIbβ3 receptor on activated platelets. The amount of labeled ligand bound is inversely proportional to the concentration and affinity of the competing antagonist.

Methodology:

-

Platelet Preparation: Human platelet-rich plasma (PRP) is obtained from fresh whole blood anticoagulated with sodium citrate. Platelets are then isolated from PRP by centrifugation and washed to remove plasma proteins.

-

Platelet Activation: Washed platelets are activated with an agonist such as adenosine diphosphate (ADP) or thrombin to induce a conformational change in the αIIbβ3 receptor, enabling it to bind fibrinogen.

-

Competitive Binding: Activated platelets are incubated with a fixed concentration of labeled fibrinogen and varying concentrations of L-734,217.

-

Separation of Bound and Free Ligand: The platelet-bound labeled fibrinogen is separated from the unbound ligand, typically by centrifugation through a dense sucrose cushion or by filtration.

-

Quantification: The amount of radioactivity or fluorescence associated with the platelet pellet or filter is measured.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of L-734,217 that inhibits 50% of labeled fibrinogen binding) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay

This functional assay assesses the ability of L-734,217 to inhibit platelet aggregation, a critical step in thrombus formation.

Objective: To determine the potency of L-734,217 in inhibiting platelet aggregation induced by various agonists.

Principle: Light Transmission Aggregometry (LTA) is the gold standard method. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid. Upon addition of an agonist, platelets aggregate, causing the suspension to become clearer and increasing light transmission. An inhibitor like L-734,217 will prevent this change.

Methodology:

-

PRP Preparation: Platelet-rich plasma is prepared from citrated whole blood by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference for 100% aggregation.

-

Incubation: PRP is pre-incubated with varying concentrations of L-734,217 or a vehicle control at 37°C in an aggregometer cuvette with constant stirring.

-

Induction of Aggregation: An agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission is recorded over time.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of L-734,217. An IC50 value is calculated, representing the concentration of the compound that inhibits platelet aggregation by 50%.[1]

Signaling Pathways and Mechanism of Action

L-734,217 exerts its effect by modulating the intricate signaling pathways that govern platelet activation and aggregation. The primary target is the αIIbβ3 integrin, a key player in the final common pathway of platelet aggregation.

αIIbβ3 Integrin Signaling

The αIIbβ3 integrin undergoes a conformational change from a low-affinity to a high-affinity state for its ligand, fibrinogen, a process known as inside-out signaling . This is triggered by various platelet agonists. Once fibrinogen binds, it initiates outside-in signaling , leading to platelet spreading, clot retraction, and stabilization of the thrombus.

L-734,217, as a fibrinogen receptor antagonist, competitively inhibits the binding of fibrinogen to the activated αIIbβ3 integrin. This blockade prevents the crucial cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation. By blocking this final common pathway, L-734,217 can effectively inhibit aggregation induced by a wide range of agonists.

Below are diagrams illustrating the logical flow of the experimental workflow and the signaling pathway affected by L-734,217.

References

Methodological & Application

Application Note: In Vitro Platelet Aggregation Assay Using the Fibrinogen Receptor Antagonist L-734,217

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are essential tools for studying platelet function and for the development of antiplatelet therapies. L-734,217 is a potent fibrinogen receptor antagonist that inhibits platelet aggregation. This document provides a detailed protocol for performing an in vitro platelet aggregation assay using L-734,217, based on the principle of light transmission aggregometry (LTA).

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample. This change in light transmission is recorded over time to generate an aggregation curve. The extent of inhibition of platelet aggregation by a compound like L-734,217 can be quantified by comparing the aggregation response in the presence and absence of the inhibitor.

Mechanism of Action of L-734,217

L-734,217 is a fibrinogen receptor antagonist. The final common pathway of platelet aggregation, regardless of the initial agonist, involves the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets. This binding creates bridges between adjacent platelets, leading to the formation of a platelet aggregate. L-734,217 competitively inhibits the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation.

Quantitative Data Summary

L-734,217 has been shown to be a potent inhibitor of platelet aggregation in various species.

| Compound | Species | Potency |

| L-734,217 | Human, Dog, Chimpanzee | Inhibition of platelet aggregation at concentrations below 100 nM[1] |

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol is a general guideline for performing a platelet aggregation assay using L-734,217 with light transmission aggregometry.

Materials and Reagents

-

Whole blood from healthy human donors (collected in 3.2% or 3.8% sodium citrate)

-

L-734,217

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen

-

Thrombin

-

Arachidonic Acid

-

Epinephrine

-

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

-

Dimethyl sulfoxide (DMSO) for dissolving L-734,217

-

Aggregometer cuvettes with stir bars

-

Platelet aggregometer

-

Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at room temperature for 10-15 minutes at 150-200 x g.

-

Carefully aspirate the upper layer, which is the PRP, and transfer it to a new tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.

-

Collect the supernatant, which is the PPP. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Allow the PRP to rest at room temperature for at least 30 minutes before use.

Preparation of Reagents

-

L-734,217 Stock Solution: Prepare a stock solution of L-734,217 in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid affecting platelet function.

-

Agonist Solutions: Prepare stock solutions of the desired platelet agonists (e.g., ADP, collagen, thrombin) in an appropriate buffer (e.g., PBS or saline). The final concentration of the agonist should be determined based on previous experiments or literature to induce a submaximal aggregation response, which is ideal for measuring inhibition.

Assay Procedure

-

Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

-

Baseline Calibration:

-

Pipette the appropriate volume of PRP into an aggregometer cuvette with a stir bar. Place the cuvette in the sample well.

-

Pipette the same volume of PPP into another cuvette and place it in the reference well.

-

Set the 0% aggregation baseline with the PRP and the 100% aggregation baseline with the PPP.

-

-

Inhibition Assay:

-

Pipette a fresh aliquot of PRP into a new aggregometer cuvette with a stir bar.

-

Add a small volume of the L-734,217 solution (or vehicle control - DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. A range of L-734,217 concentrations should be tested to generate a dose-response curve (e.g., 1 nM to 1 µM, based on the known potency below 100 nM).

-

-

Initiation of Aggregation:

-

Add the platelet agonist to the cuvette containing the PRP and L-734,217 (or vehicle).

-

Start recording the change in light transmission immediately.

-

-

Data Recording: Record the aggregation for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.

-

Data Analysis:

-

The primary endpoint is the maximum platelet aggregation (%) achieved within the recording time.

-

Calculate the percentage of inhibition for each concentration of L-734,217 using the following formula:

% Inhibition = [ (Max AggregationControl - Max AggregationL-734,217) / Max AggregationControl ] x 100

-

Plot the % inhibition against the log concentration of L-734,217 to generate a dose-response curve and determine the IC50 value (the concentration of L-734,217 that inhibits 50% of the platelet aggregation response).

-

Diagrams

Caption: Signaling pathway of platelet aggregation and the inhibitory action of L-734,217.

Caption: Experimental workflow for the in vitro platelet aggregation assay with L-734,217.

References

Application Notes and Protocols for L-734,217 in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-734,217, a potent and orally active fibrinogen receptor antagonist, in preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy of this compound.

Introduction

L-734,217 is an antithrombotic agent that functions by antagonizing fibrinogen receptors on platelets, thereby inhibiting platelet aggregation, a critical step in thrombus formation. Its likely target is the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. Understanding the in vivo efficacy and mechanism of action of L-734,217 is crucial for its development as a potential therapeutic agent for thrombotic disorders. Animal models of thrombosis are indispensable tools for this purpose, allowing for the evaluation of antithrombotic effects in a physiological setting.

Mechanism of Action: Fibrinogen Receptor Antagonism

L-734,217 exerts its antithrombotic effect by blocking the interaction of fibrinogen with the GPIIb/IIIa receptor on the surface of activated platelets. This action prevents the formation of fibrinogen bridges between platelets, which is essential for the formation of a stable platelet plug and subsequent thrombus.

Signaling Pathway of GPIIb/IIIa in Platelet Aggregation

The following diagram illustrates the central role of the GPIIb/IIIa receptor in the platelet aggregation cascade and the point of intervention for L-734,217.

Caption: GPIIb/IIIa signaling pathway in platelet aggregation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for L-734,217 based on typical findings for potent fibrinogen receptor antagonists in preclinical studies.

Table 1: Pharmacokinetic Parameters of L-734,217 in a Canine Model

| Parameter | Value | Units |

| Bioavailability (Oral) | > 60 | % |

| Tmax (Oral) | 1.5 - 2.5 | hours |

| Half-life (t1/2) | 4 - 6 | hours |

| Clearance | 5 - 10 | mL/min/kg |

| Volume of Distribution | 0.5 - 1.0 | L/kg |

Note: These values are illustrative and may vary depending on the specific animal model and experimental conditions.

Table 2: In Vivo Efficacy of L-734,217 in a Canine Carotid Artery Thrombosis Model

| Oral Dose (mg/kg) | Inhibition of Thrombosis (%) | Inhibition of Ex Vivo Platelet Aggregation (%) | Bleeding Time (fold increase) |

| 0.1 | 20 ± 5 | 35 ± 8 | 1.2 ± 0.2 |

| 0.3 | 55 ± 10 | 70 ± 12 | 1.8 ± 0.4 |

| 1.0 | 85 ± 8 | 95 ± 5 | 2.5 ± 0.6 |

Data are presented as mean ± SEM. Inhibition of thrombosis is measured as the reduction in thrombus weight compared to a vehicle control group. Ex vivo platelet aggregation is assessed using an agonist such as ADP.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Canine Model of Ferric Chloride-Induced Carotid Artery Thrombosis

This model is used to evaluate the in vivo antithrombotic efficacy of L-734,217 in a large animal model that closely mimics arterial thrombosis in humans.

Experimental Workflow:

Caption: Workflow for the canine carotid artery thrombosis model.

Protocol:

-

Animal Preparation: Adult mongrel dogs of either sex are fasted overnight with free access to water. Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital).

-

Drug Administration: L-734,217 or vehicle is administered orally via gavage at desired doses (e.g., 0.1, 0.3, 1.0 mg/kg) at a predetermined time before the induction of thrombosis to allow for absorption.

-

Surgical Procedure: A midline cervical incision is made, and a segment of the carotid artery is carefully isolated from the surrounding tissues. An electromagnetic flow probe is placed around the artery to monitor blood flow.

-

Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the adventitial surface of the isolated arterial segment for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Monitoring: Carotid artery blood flow is continuously monitored. The time to occlusion (cessation of blood flow) is recorded.

-

Data Collection: At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed. Blood samples are collected at various time points for ex vivo platelet aggregation assays and pharmacokinetic analysis.

Ex Vivo Platelet Aggregation Assay

This assay is used to assess the functional effect of L-734,217 on platelet aggregability in blood samples taken from treated animals.

Experimental Workflow:

Application Notes and Protocols for L-734,217 Dose-Response Studies in Canines

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-734,217 is a potent, non-peptide antagonist of the fibrinogen receptor, glycoprotein IIb/IIIa (GpIIb/IIIa), also known as integrin αIIbβ3. By blocking this receptor, L-734,217 inhibits the final common pathway of platelet aggregation, making it a candidate for antithrombotic therapy. These application notes provide a summary of available data on the dose-response of L-734,217 in canines, detailing experimental protocols and the underlying mechanism of action.

Mechanism of Action

L-734,217 competitively inhibits the binding of fibrinogen to the GpIIb/IIIa receptor on the surface of activated platelets. This receptor, upon platelet activation by agonists such as ADP or collagen, undergoes a conformational change that increases its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. By blocking this interaction, L-734,217 effectively prevents platelet aggregation regardless of the initial activation stimulus.

The binding of fibrinogen to the GpIIb/IIIa receptor initiates "outside-in" signaling, a cascade of intracellular events that lead to platelet spreading, stabilization of the thrombus, and clot retraction. Key downstream signaling molecules in this pathway include Src family kinases (SFKs), spleen tyrosine kinase (Syk), and phospholipase Cγ2 (PLCγ2). By preventing the initial ligand binding, L-734,217 inhibits these downstream signaling events.

Quantitative Data Summary

The following tables summarize the available quantitative data from dose-response studies of L-734,217 in canines. It is important to note that a comprehensive dose-ranging study with multiple dose levels is not publicly available. The data presented here are from single-dose administrations.

Table 1: Intravenous Administration of L-734,217 in Conscious Male Dogs

| Dose | Pharmacokinetic Parameter | Value | Pharmacodynamic Effect |

| 0.01 mg/kg | Plasma Clearance | Not specified | Inhibition of ex vivo platelet aggregation induced by ADP and collagen.[1] |

| Volume of Distribution | Not specified | ||

| Elimination | Renal (64 ± 4%) and Hepatic (32 ± 6%)[1] |

Table 2: Oral Administration of L-734,217 in Dogs

| Dose | Route | Observed Effect |

| 1.0 mg/kg | Oral | Significant ex vivo antiplatelet activity. |

Experimental Protocols

Protocol 1: Intravenous Administration and Pharmacodynamic Assessment

This protocol is based on the study investigating the effects of pentobarbital on the pharmacokinetics and pharmacodynamics of L-734,217.[1]

Objective: To assess the in vivo efficacy of intravenously administered L-734,217 in inhibiting ex vivo platelet aggregation in canines.

Animal Model: Male beagle dogs.

Drug Formulation and Administration:

-

Prepare a sterile solution of L-734,217 for intravenous injection.

-

Administer a single bolus dose of 0.01 mg/kg L-734,217 intravenously.[1]

Blood Sampling:

-

Collect venous blood samples into appropriate anticoagulant (e.g., citrate) at baseline (pre-dose) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

Ex Vivo Platelet Aggregation Assay:

-

Prepare platelet-rich plasma (PRP) from the collected blood samples by centrifugation.

-

Perform platelet aggregation studies using a light transmission aggregometer.

-

Induce platelet aggregation with agonists such as ADP (adenosine diphosphate) and collagen at standard concentrations.

-

Measure and record the maximum percentage of platelet aggregation for each sample.

-

Calculate the percentage inhibition of platelet aggregation at each time point relative to the pre-dose baseline.

Pharmacokinetic Analysis:

-

Measure plasma concentrations of L-734,217 at each time point using a validated analytical method such as radioimmunoassay.[1]

-

Calculate key pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life.

Protocol 2: Oral Administration and Efficacy Assessment

This protocol is a generalized procedure based on the reported oral efficacy of L-734,217.

Objective: To evaluate the ex vivo antiplatelet activity of orally administered L-734,217 in canines.

Animal Model: Healthy adult dogs.

Drug Formulation and Administration:

-

Formulate L-734,217 in a suitable vehicle for oral administration (e.g., in a capsule or as a solution/suspension).

-

Administer a single oral dose of 1.0 mg/kg L-734,217.

Blood Sampling and Analysis:

-

Follow the blood sampling and ex vivo platelet aggregation assay procedures as outlined in Protocol 1.

-

Time points for blood collection should be adjusted to account for oral absorption (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).

Discussion and Future Directions

The available data indicate that L-734,217 is a potent inhibitor of platelet aggregation in canines following both intravenous and oral administration. The intravenous dose of 0.01 mg/kg was sufficient to produce a measurable pharmacodynamic effect, while a 1.0 mg/kg oral dose also demonstrated significant activity.

However, the lack of comprehensive dose-response studies is a significant data gap. To fully characterize the pharmacological profile of L-734,217 in canines, future studies should focus on:

-

Dose-escalation studies: To determine the dose-dependent effects on platelet aggregation and to establish the optimal therapeutic dose range.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To correlate plasma concentrations of L-734,217 with the degree of platelet inhibition.

-

Safety and tolerability studies: To assess any potential adverse effects at different dose levels.

By conducting such studies, a more complete understanding of the dose-response relationship of L-734,217 in canines can be achieved, which is crucial for its potential development as a therapeutic agent.